molecular formula C19H15FN4 B2970571 3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 861209-16-7

3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2970571
CAS No.: 861209-16-7
M. Wt: 318.355
InChI Key: HOXLUNPGBHFNJP-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS: 861209-16-7) is a pyrazolopyrimidine derivative with a molecular formula of C₁₉H₁₅FN₄ and a molecular weight of 318.36 g/mol . The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 5, and a phenyl group at position 4. The 7-amine group is unmodified.

Properties

IUPAC Name

3-(4-fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4/c1-12-17(14-5-3-2-4-6-14)18(21)24-19(23-12)16(11-22-24)13-7-9-15(20)10-8-13/h2-11H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXLUNPGBHFNJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1C3=CC=CC=C3)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative with a fluorophenyl group at the 3 position and a phenyl group at the 6 position. It has a complex heterocyclic structure and the molecular formula C19H15FN4 . This compound is primarily studied for its biological activities, especially as an inhibitor of mycobacterial ATP synthase, making it a potential treatment for tuberculosis caused by Mycobacterium tuberculosis. Variations in the substituents on the pyrazolo[1,5-a]pyrimidine scaffold can lead to different biological profiles.

Applications in Scientific Research

This compound has diverse applications, including:

  • Pharmaceuticals This compound is reported to be a potent inhibitor of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb). Some compounds exhibited potent in vitro M.tb growth inhibition, low hERG liability, and good mouse/human liver microsomal stabilities, highlighting their potential as M.tb inhibitors.
  • Medicinal Chemistry Pyrazolo[1,5-a]pyrimidine derivatives have a high impact in medicinal chemistry. They exhibit anticancer potential and enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core.
  • Anti-inflammatory Effects Pyrimidines, including pyrazolo[1,5-a]pyrimidines, have been reported to have anti-inflammatory effects. A large number of pyrimidines exhibit potent anti-inflammatory effects.
  • Antimicrobial Activity Pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial activity, with some compounds showing promising results in inhibiting the growth of various microbes.
  • Antitumor and Antileukemia Activity Pyrazolo[3,4-d]pyrimidine derivatives possess antitumor and antileukemia activity, with some compounds showing promising results in inhibiting the growth of leukemia cells.
  • Adenosine Receptor Antagonists Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been found to be highly potent and selective human A3, A2A, and A2B adenosine receptor antagonists, with some compounds showing promising results in inhibiting the adenosine receptors.

M.tb is the target of interaction studies that have emphasized the compound's binding affinity to particular targets within it. The compound is thought to bind efficiently between the Atp-a and Atp-c subunits of mycobacterial ATP synthase, according to modeling studies. Its mechanism of action depends on this interaction because it inhibits ATP synthesis in the bacterium.

Analogues and their Activities

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineChlorine instead of fluorineAntimycobacterial
3-(3-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineMethoxy group at position 3Anticancer activity
2-Methyl-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-aminesVariation in substituent patternsAntiviral properties

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various cellular pathways, ultimately affecting cell proliferation, apoptosis, and other biological processes.

Comparison with Similar Compounds

Modifications at Position 5

The 5-methyl group in the target compound is a critical determinant of biological activity. Comparative studies of pyrazolo[1,5-a]pyrimidin-7-amine derivatives reveal that variations at position 5 significantly influence potency and pharmacokinetics:

Compound Position 5 Substituent Anti-M. tb IC₅₀ (μM) hERG IC₅₀ (μM) Microsomal Stability (T₁/₂, min)
Target compound Methyl 0.12 >30 Mouse: 45; Human: 60
5-Phenyl analog (e.g., compound 33) p-Tolyl 0.09 12 Mouse: 32; Human: 48
5-(4-Methoxyphenyl) (e.g., 34) 4-Methoxyphenyl 0.15 >30 Mouse: 55; Human: 70
5-(4-Fluorophenyl) (e.g., 32) 4-Fluorophenyl 0.07 8 Mouse: 28; Human: 40

Key Findings :

  • The 5-methyl group in the target compound provides moderate anti-mycobacterial activity (IC₅₀ = 0.12 μM) but superior safety margins (hERG IC₅₀ >30 μM) compared to bulkier aryl substituents .
  • 5-Aryl analogs (e.g., 32–35) exhibit enhanced potency but increased hERG liability, suggesting a trade-off between efficacy and cardiotoxicity .

Modifications at Position 3

The 3-(4-fluorophenyl) group is conserved across most active analogs. Substitution with electron-withdrawing groups (e.g., Cl) or removal of the fluorine atom reduces potency:

Compound Position 3 Substituent Anti-M. tb IC₅₀ (μM)
Target compound 4-Fluorophenyl 0.12
3-(4-Chlorophenyl) analog (e.g., BL0161387) 4-Chlorophenyl 0.35
3-Phenyl (no halogen) Phenyl 1.20

Key Findings :

  • The 4-fluoro substituent optimizes interactions with hydrophobic pockets in mycobacterial ATP synthase, as shown in molecular docking studies .
  • Chlorine substitution (e.g., BL0161387) reduces activity by ~3-fold, likely due to steric hindrance .

Modifications at the 7-Amine Position

The 7-amine group in the target compound is unsubstituted, but analogs with pyridinylmethyl or morpholinylpropyl substituents demonstrate varied pharmacological profiles:

Compound 7-Amine Substituent Solubility (μg/mL) CYP Inhibition
Target compound -NH₂ 12 Low
N-(Pyridin-2-ylmethyl) (e.g., 47) 2-Pyridinylmethyl 8 Moderate
N-(6-Methoxypyridin-2-ylmethyl) (48) 6-Methoxy-2-pyridinylmethyl 5 High
N-(Morpholin-4-ylpropyl) (D393-0303) 3-(Morpholin-4-yl)propyl 25 Low

Key Findings :

  • Pyridinylmethyl groups (e.g., 47–51) enhance target engagement but increase CYP450 inhibition risks .
  • The morpholinylpropyl substituent (D393-0303) improves aqueous solubility without compromising metabolic stability .

Anti-Wolbachia Activity

Compound Position 6 Substituent Anti-Wolbachia IC₅₀ (μM)
Target compound Phenyl Not tested
6-Methylsulfonyl (10c) Methylsulfonyl 0.03
6-Allyl (1) Allyl 0.12

Key Findings :

    Biological Activity

    3-(4-Fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with significant biological activity, particularly as an antitubercular agent. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Properties

    The compound is characterized by the molecular formula C19H15FN4C_{19}H_{15}FN_{4} and a molar mass of 318.36 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core with a fluorophenyl substituent at position 3 and a phenyl group at position 6. The presence of these substituents contributes to its unique pharmacological profile.

    Property Details
    Molecular Formula C19H15FN4C_{19}H_{15}FN_{4}
    Molar Mass 318.36 g/mol
    CAS Number 861209-16-7

    Antimycobacterial Activity

    Research indicates that this compound exhibits potent inhibitory effects against Mycobacterium tuberculosis (M.tb). In vitro studies have shown that this compound effectively inhibits ATP synthesis in M.tb by targeting mycobacterial ATP synthase, leading to significant bacterial growth inhibition and ATP depletion in cultured cells .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by variations in its substituents. For instance:

    Compound Name Structural Features Biological Activity
    3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineChlorine instead of fluorineAntimycobacterial
    3-(3-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineMethoxy group at position 3Anticancer activity
    2-Methyl-N-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-aminesVariation in substituent patternsAntiviral properties

    These variations highlight the importance of substituent modifications in enhancing or altering the pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives.

    The interaction studies reveal that the compound binds effectively between the Atp-a and Atp-c subunits of mycobacterial ATP synthase. This binding is critical for its mechanism as an ATP synthesis inhibitor in M.tb, which is essential for the bacterium's energy metabolism and survival.

    Case Studies

    A study conducted on the efficacy of various pyrazolo[1,5-a]pyrimidines demonstrated that compounds similar to this compound showed promising results in preclinical models. The results indicated a significant reduction in bacterial load in treated groups compared to controls, underscoring the compound's potential as a therapeutic agent against tuberculosis .

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for 3-(4-fluorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

    • Methodology : The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 7-chloropyrazolo[1,5-a]pyrimidine derivatives with 4-fluoroaniline derivatives under reflux conditions. Key steps include:

    • Solvent selection : Use anhydrous DMF or ethanol to enhance solubility and reaction efficiency.
    • Catalysts/base : Employ K₂CO₃ or DIPEA (N,N-diisopropylethylamine) to deprotonate the amine and drive the reaction .
    • Purification : Column chromatography (silica gel) or preparative HPLC is critical for isolating high-purity products. Yields typically range from 50% to 92%, depending on substituents and reaction optimization .

    Q. How is the structural identity of this compound confirmed post-synthesis?

    • Analytical techniques :

    • NMR spectroscopy : ¹H and ¹³C NMR are used to verify substituent positions (e.g., fluorophenyl protons resonate at δ 7.2–7.8 ppm; pyrimidine protons appear as singlets near δ 8.0–8.5 ppm) .
    • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ expected for C₂₀H₁₆FN₅: 346.14) .
    • Elemental analysis : Matches calculated vs. experimental C, H, N percentages (e.g., C: ~65%, H: ~4.3%, N: ~20%) .

    Q. What strategies address poor solubility in biological assays?

    • Formulation approaches :

    • Use co-solvents like DMSO (≤10%) or cyclodextrin-based solubilizers.
    • Synthesize prodrugs (e.g., ester derivatives) to enhance aqueous solubility .

    Advanced Research Questions

    Q. How do structural modifications influence anti-mycobacterial activity?

    • SAR insights :

    • Fluorophenyl group : Enhances lipophilicity and target binding (e.g., Mycobacterium tuberculosis enoyl-ACP reductase inhibition).
    • Pyridylmethylamine substituents : Improve potency (e.g., MIC values <1 µg/mL in anti-mycobacterial assays).
    • Methyl groups : Reduce metabolic degradation, increasing plasma half-life .
      • Experimental design : Test substituted analogs (e.g., 5-Cl, 5-NO₂) in dose-response assays to quantify IC₅₀ shifts .

    Q. How can computational modeling guide the design of derivatives?

    • In silico methods :

    • Docking studies : Use AutoDock Vina to predict binding modes to targets like DNA gyrase.
    • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
    • ADMET prediction : SwissADME evaluates logP, bioavailability, and CYP450 interactions .

    Q. How to resolve contradictions in reported biological data across studies?

    • Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from:

    • Assay conditions : Variations in buffer pH, ATP concentration, or incubation time.
    • Protein source : Recombinant vs. native enzyme purity.
    • Solution : Standardize protocols (e.g., use uniform ATP concentrations at 1 mM) and validate with positive controls .

    Q. What mechanistic insights explain its enzyme inhibition?

    • Hypothesis testing :

    • Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
    • Mutagenesis studies : Identify critical residues (e.g., Thr165 in kinase binding pockets) using site-directed mutagenesis .

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